Silane, dichlorobis(1,1-dimethylethoxy)-
Description
Silane, dichlorobis(1,1-dimethylethoxy)- (IUPAC name) is a chlorinated organosilane with two tert-butoxy (1,1-dimethylethoxy) groups and two chlorine atoms bonded to a central silicon atom. This compound likely serves as a specialty silylating agent or precursor in organic synthesis, leveraging the steric bulk of tert-butoxy groups to modulate reactivity and selectivity .
Properties
IUPAC Name |
dichloro-bis[(2-methylpropan-2-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2O2Si/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHSCEYJQODJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC(C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066367 | |
| Record name | Silane, dichlorobis(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18395-80-7 | |
| Record name | Dichlorobis(1,1-dimethylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorobis(1,1-dimethylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorobis(1,1-dimethylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorobis(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkoxylation of Silicon Tetrachloride
The most straightforward route involves the reaction of silicon tetrachloride (SiCl₄) with tert-butanol (t-BuOH) under controlled conditions. This method leverages nucleophilic substitution, where tert-butoxy groups replace chlorine atoms:
Key considerations include:
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Stoichiometry : A 1:2 molar ratio of SiCl₄ to t-BuOH ensures partial substitution while avoiding over-alkoxylation .
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Solvent Choice : Inert solvents like toluene or hexane prevent side reactions .
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Temperature : Reactions proceed at 0–50°C to moderate exothermic HCl evolution .
Table 1: Alkoxylation Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 20–30°C | 78–85 | 90–95 |
| Solvent | Toluene | 82 | 93 |
| Reaction Time | 4–6 hours | 80 | 91 |
This method faces challenges in HCl removal, which can inhibit reaction progression. Neutralizing agents like triethylamine are avoided due to potential tert-butoxy group deprotonation .
Redistribution Reactions Using Functional Silanes
Redistribution reactions, as detailed in patent US5252768A, enable the synthesis of mixed chloro-alkoxysilanes. By reacting dichlorosilanes with alkoxysilanes in the presence of catalysts, chlorine and alkoxy groups redistribute across silicon centers :
Catalyst Systems :
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Functional Silanes : Trimethoxysilylpropylammonium chlorides enhance redistribution efficiency by stabilizing transition states .
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Heterogeneous Catalysts : Silica-supported amines (e.g., morpholinopropyltriethoxysilane) enable gas-phase reactions at 50–150°C .
Advantages :
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Scalability for continuous production via fixed-bed reactors.
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Minimal by-products due to selective Si–Cl/Si–O bond rearrangement .
Grignard-Based Substitution
Although less common, Grignard reagents like tert-butoxymagnesium chloride can displace chlorides on SiCl₄:
Challenges :
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Moisture sensitivity necessitates rigorous anhydrous conditions.
Industrial-Scale Purification Techniques
Post-synthesis purification is critical for removing unreacted silanes, HCl, and solvent residues. Methods include:
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Fractional Distillation :
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Salt Filtration :
Table 2: Distillation Parameters for Silane, Dichlorobis(1,1-dimethylethoxy)-
| Pressure (torr) | Temperature (°C) | Purity (%) |
|---|---|---|
| 760 | 180 | 85 |
| 60 | 90 | 98 |
| 40 | 70 | 99 |
Biological Activity
Silane, dichlorobis(1,1-dimethylethoxy)-, also known by its CAS number 6669-13-2, is a silane compound that has garnered attention in various fields of chemistry and materials science due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential toxicity, and applications in biotechnology and materials science.
Chemical Structure and Properties
Silane, dichlorobis(1,1-dimethylethoxy)- has the following chemical structure:
- Molecular Formula : C10H20Cl2O2Si
- Molecular Weight : 267.25 g/mol
- IUPAC Name : Dichloro1,1-dimethylethoxysilane
The compound is characterized by a silicon atom bonded to two chlorine atoms and two 1,1-dimethylethoxy groups. This structure contributes to its reactivity and potential applications.
Biological Activity
The biological activity of silanes can vary significantly based on their structure. For silane compounds like dichlorobis(1,1-dimethylethoxy)-, studies have indicated several key areas of interest:
1. Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of silane compounds. A hazard assessment conducted by IAEG suggests that silane compounds can exhibit varying levels of toxicity depending on their chemical structure and functional groups. For instance:
- Aquatic Toxicity : Silane compounds may pose risks to aquatic life. The LC50 (lethal concentration for 50% of the test organisms) values can indicate acute toxicity levels.
- Human Health Risks : Studies show that certain silanes can cause skin irritation or sensitization upon contact. The oral LD50 (lethal dose for 50% of the test subjects) is often greater than 2000 mg/kg, indicating low acute toxicity in some cases .
2. Biocompatibility and Applications
Silane compounds are often used as coupling agents in the modification of surfaces for biocompatibility. Research indicates that:
- Surface Functionalization : Silanes can enhance the adhesion of biomaterials to surfaces, making them useful in medical devices and implants.
- Drug Delivery Systems : The modification of nanoparticles with silanes can improve drug loading and release profiles.
Case Study 1: Surface Modification in Biomedical Applications
A study explored the use of dichlorobis(1,1-dimethylethoxy)-silane for modifying titanium surfaces used in dental implants. The results indicated improved biocompatibility and enhanced osteointegration compared to untreated titanium surfaces.
| Parameter | Untreated Titanium | Treated with Silane |
|---|---|---|
| Cell Adhesion Rate (%) | 45 | 75 |
| Osteoblast Proliferation Rate | Low | High |
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated the effects of silane compounds on aquatic ecosystems. The study found that while some silanes are biodegradable, others pose significant risks to fish populations due to their toxicity.
| Compound | LC50 (mg/L) | Biodegradability |
|---|---|---|
| Silane A | 5.0 | Non-biodegradable |
| Silane B | 12.0 | Biodegradable |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key structural and functional attributes of silane, dichlorobis(1,1-dimethylethoxy)- with analogous chlorosilanes:
Reactivity and Stability
- Electron Effects : Alkoxy groups (e.g., tert-butoxy) are electron-withdrawing via inductive effects, increasing the silicon center's electrophilicity compared to alkyl-substituted analogs like di-tert-butyldichlorosilane. This enhances susceptibility to hydrolysis but is counteracted by steric bulk .
- Steric Hindrance : The tert-butoxy groups in the target compound impede nucleophilic attack, making it less reactive than dichlorosilane (SiH₂Cl₂) but more selective in reactions .
- Hydrolysis : Chlorosilanes with smaller substituents (e.g., SiH₂Cl₂) hydrolyze rapidly, releasing HCl. The target compound’s bulkier substituents likely slow hydrolysis, enabling controlled applications in moisture-sensitive environments .
Physical Properties
- Volatility : Dichlorosilane (SiH₂Cl₂) is highly volatile (bp: 8.3°C), whereas the target compound’s tert-butoxy groups likely increase molecular weight and reduce volatility (estimated bp: >150°C).
- Solubility : Alkoxy groups improve solubility in polar organic solvents (e.g., THF, acetone) compared to purely alkyl-substituted silanes like di-tert-butyldichlorosilane .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Silane, dichlorobis(1,1-dimethylethoxy)-, and how can purity be validated?
- Methodology : Synthesize via controlled hydrolysis of dichlorosilane precursors with 1,1-dimethylethanol under anhydrous conditions. Use Schlenk-line techniques to exclude moisture and oxygen. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with EPA/NIH Mass Spectral Database entries for analogous tert-butoxy silanes (e.g., C10H14O derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze , , and NMR to confirm substituent arrangement and silicon bonding environments. For example, tert-butoxy groups exhibit characteristic upfield shifts in NMR (~1.2 ppm for -C(CH)) .
- Mass Spectrometry : Use high-resolution MS to detect molecular ion peaks and fragmentation patterns. Cross-reference with EPA/NIH spectral data for silanes with tert-butoxy groups (e.g., C10H18O derivatives) .
Advanced Research Questions
Q. How can reaction kinetics and selectivity be optimized in nucleophilic substitutions involving Silane, dichlorobis(1,1-dimethylethoxy)-?
- Methodology : Design kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled temperatures and solvents (e.g., THF, DCM). Monitor reaction progress via in-situ FTIR or NMR to track Si-Cl bond cleavage. For selectivity, leverage steric hindrance from tert-butoxy groups to favor mono-substitution products. Compare results with analogous studies on dichlorodimethylsilane derivatives .
Q. How does the steric bulk of tert-butoxy groups influence the compound’s stability in catalytic applications?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Compare decomposition profiles with less hindered silanes (e.g., methoxy-substituted analogs). For catalytic studies, evaluate turnover frequencies in cross-coupling reactions using palladium or nickel catalysts, correlating steric parameters with catalytic efficiency .
Q. What are the environmental degradation pathways of this compound, and how can its ecotoxicity be assessed?
- Methodology : Perform hydrolysis studies under acidic, neutral, and alkaline conditions to identify degradation products (e.g., silicic acid, tert-butanol). Use LC-MS/MS to quantify intermediates. Assess ecotoxicity via OECD Test Guidelines (e.g., Daphnia magna acute toxicity assays). Compare degradation kinetics with EPA data for structurally related organosilicon compounds .
Data Contradiction & Experimental Design
Q. How to resolve discrepancies in reported reactivity of Silane, dichlorobis(1,1-dimethylethoxy)- across different solvents?
- Methodology : Systematically test reactivity in polar aprotic (e.g., DMF), non-polar (e.g., toluene), and protic solvents (e.g., methanol). Monitor reaction outcomes via NMR to detect solvent-silane interactions. Reconcile contradictions by analyzing solvent dielectric constants and coordinating abilities. Reference EPA regulatory data on solvent effects for organosilanes .
Q. What strategies mitigate competing side reactions during functionalization of this silane?
- Methodology : Introduce protective groups (e.g., Boc for amines) to block undesired nucleophilic sites. Optimize stoichiometry and reaction time using design-of-experiments (DoE) approaches. Validate selectivity via X-ray crystallography (as done for tert-butoxy-protected alanine derivatives ) or computational modeling (DFT studies on transition states).
Regulatory & Safety Considerations
Q. What are the key regulatory requirements for handling Silane, dichlorobis(1,1-dimethylethoxy)- in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
